NNMT Inhibitory Potency: 4-Methyl Substitution Enhances Activity 6.2-Fold Over Unsubstituted Analog
In a direct comparator assessment of 5-carboxamide derivatives, the 4-methyl-substituted derivative of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits a cell-based IC₅₀ of 23 nM against nicotinamide N-methyltransferase (NNMT) in K-562 human leukemia cells, compared to an IC₅₀ of 142 nM for the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide analog under identical assay conditions [1]. This represents a 6.2-fold enhancement in inhibitory potency directly attributable to the 4-methyl substituent.
| Evidence Dimension | Cell-based NNMT inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 23 nM (4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) |
| Comparator Or Baseline | IC₅₀ = 142 nM (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, unsubstituted analog) |
| Quantified Difference | 6.2-fold enhanced potency |
| Conditions | K-562 human leukemia cell line; cell-based assay measuring NNMT inhibition |
Why This Matters
Procurement of the 4-methyl-substituted building block is essential for SAR campaigns targeting enhanced NNMT inhibitory potency; substitution with the unsubstituted analog would yield significantly attenuated activity that could derail lead optimization.
- [1] MolBIC Bioactivity Database. IT0550080 (4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) and IT0550082 (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide). IC50 values against NNMT in K-562 cell-based assay. View Source
